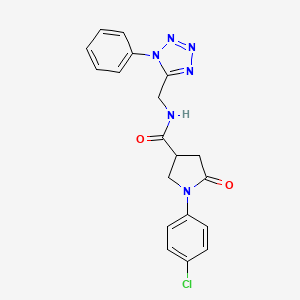

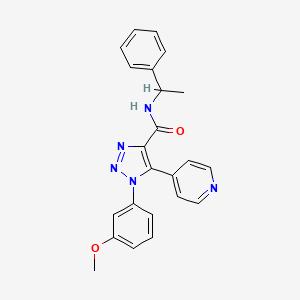

![molecular formula C13H17N3O2S B2448559 4-甲基-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}噻吩-2-甲酰胺 CAS No. 2034300-92-8](/img/structure/B2448559.png)

4-甲基-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these rings suggests that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and thiophene rings, and the polarity introduced by the ethoxyethyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the ethoxyethyl group. It could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxyethyl group could increase its solubility in polar solvents .作用机制

Target of Action

The primary target of the compound, also known as N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound forms a strong hydrogen bond with SDH . This interaction can influence the enzyme’s activity, potentially altering energy production within the cell.

Pharmacokinetics

Similar compounds with a pyrazole ring structure are known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability.

实验室实验的优点和局限性

One advantage of using Compound A in lab experiments is that it has been shown to have significant anti-inflammatory and analgesic effects, making it a useful tool for studying these pathways. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.

未来方向

There are several future directions for research on Compound A. One direction is to further investigate its potential anti-cancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another direction is to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of Compound A in humans.

合成方法

The synthesis of Compound A involves several steps. The first step involves the reaction of 1H-pyrazole with ethylene oxide to form 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanol. The second step involves the reaction of 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanol with 4-methylthiophene-2-carboxylic acid chloride to form the final product, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide.

科学研究应用

作物保护和杀虫剂

该化合物的结构表明其具有潜在的杀虫特性。研究人员合成了相关的邻氨基苯甲酰胺,它们具有亚砜酰胺和亚砜酰胺官能团。 这些化合物对昆虫表现出良好的功效,并且将其杀虫活性与物理性质相关联 。特别是,N-三氟乙酰亚砜酰胺部分对于开发新型作物保护剂具有前景。

催化和Heck偶联反应

已制备了含有N-(2-(1H-吡唑-1-基)苯基)-吡啶甲酰胺配体的NNN钳形钯(II)配合物。这些配合物在芳基溴化物与苯乙烯的Heck偶联中表现出高效的催化活性。 在5%的催化剂负载量下,获得了各种苯乙烯,产率中等至高(高达99%) .

抗前鞭毛体活性

化合物13在结构上与我们的化合物相关,在体外表现出强大的抗前鞭毛体活性。 分子模拟研究揭示了其在LmPTR1口袋中的良好结合模式,表明其具有潜在的治疗应用 .

抗疟疾和抗结核活性

虽然没有直接针对我们的化合物进行研究,但含有吡唑的衍生物已显示出多种药理作用,包括抗疟疾和抗结核活性。 进一步的研究可能会揭示我们的化合物具有类似的特性 .

有机金属化学和钳形配合物

该化合物的结构与NNN型钳形配合物一致,后者在催化领域已被广泛研究。 这些配合物,特别是那些基于地球丰度金属的配合物,在各种化学转化中具有前景 .

属性

IUPAC Name |

4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFJXQCXCOTLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)

![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)

![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)

![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)